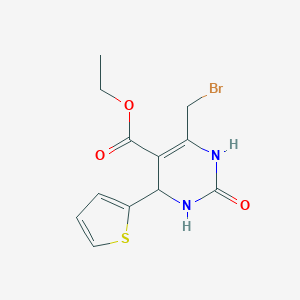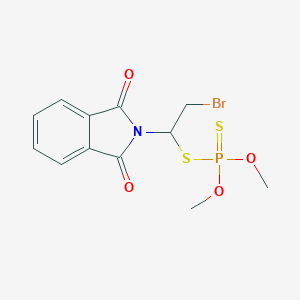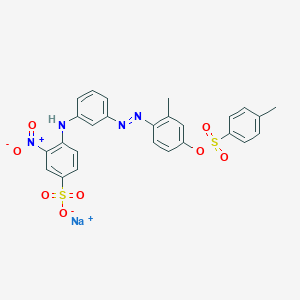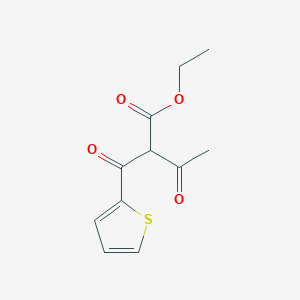
BARIUM ALUMINATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BARIUM ALUMINATE is a chemical compound with the molecular formula Al₂Ba₃O₆This compound is composed of aluminum and barium oxides, forming a complex structure that offers interesting chemical and physical characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BARIUM ALUMINATE can be synthesized through various methods. One common approach involves the reaction of aluminum oxide (Al₂O₃) with barium oxide (BaO) under high-temperature conditions. The reaction typically occurs in a solid-state process, where the two oxides are mixed and heated to temperatures above 1000°C. This high-temperature reaction facilitates the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of dialuminium tribarium hexaoxide often involves large-scale solid-state reactions. The raw materials, aluminum oxide and barium oxide, are carefully measured and mixed in precise ratios. The mixture is then subjected to high-temperature furnaces, where the reaction takes place. The resulting product is cooled and ground into a fine powder for further use .
Analyse Chemischer Reaktionen
Types of Reactions
BARIUM ALUMINATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both aluminum and barium oxides .
Common Reagents and Conditions
Oxidation Reactions: In the presence of oxygen or other oxidizing agents, dialuminium tribarium hexaoxide can undergo oxidation, leading to the formation of higher oxides.
Reduction Reactions: Reducing agents such as hydrogen or carbon monoxide can reduce the compound to lower oxidation states.
Substitution Reactions: This compound can participate in substitution reactions with various reagents, leading to the formation of new compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides of aluminum and barium, while reduction reactions may produce lower oxides or elemental forms of the metals .
Wissenschaftliche Forschungsanwendungen
BARIUM ALUMINATE has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of dialuminium tribarium hexaoxide involves its interaction with molecular targets and pathways within various systems. The compound’s effects are primarily mediated through its ability to participate in redox reactions, catalysis, and substitution processes. These interactions can influence the behavior of other molecules and materials, leading to a wide range of effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum barium oxide: Similar in composition but with different stoichiometry and properties.
Barium aluminate: Another compound containing aluminum and barium, used in various industrial applications.
Uniqueness
This compound stands out due to its specific molecular structure and the unique combination of aluminum and barium oxides. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
12004-05-6 |
|---|---|
Molekularformel |
Ba(AlO2)2 Al2BaO4 |
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
barium(2+);oxido(oxo)alumane |
InChI |
InChI=1S/2Al.Ba.4O/q;;+2;;;2*-1 |
InChI-Schlüssel |
QKYBEKAEVQPNIN-UHFFFAOYSA-N |
SMILES |
[O-][Al]=O.[O-][Al]=O.[Ba+2] |
Kanonische SMILES |
[O-][Al]=O.[O-][Al]=O.[Ba+2] |
Key on ui other cas no. |
12004-05-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



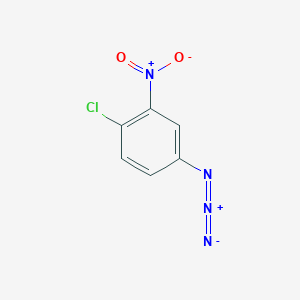
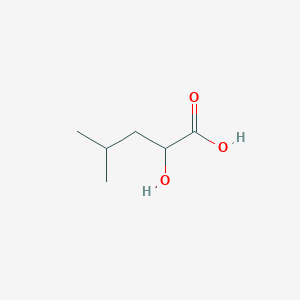
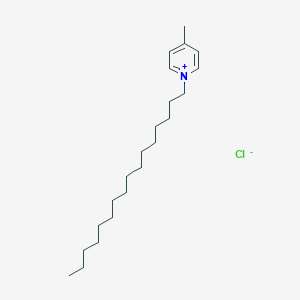
acetic acid](/img/structure/B85405.png)

